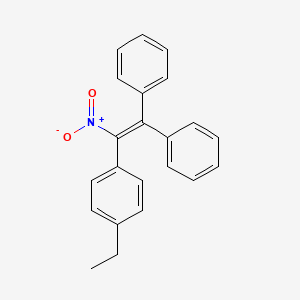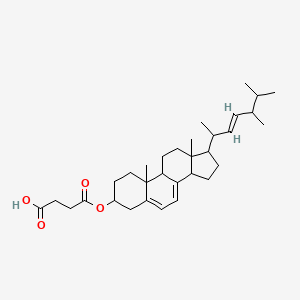![molecular formula C17H18N2OS B14705299 N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide CAS No. 23264-42-8](/img/structure/B14705299.png)
N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core, which is a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. The compound’s unique structure imparts various chemical and biological properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide typically involves the reaction of phenothiazine derivatives with appropriate reagents. One common method involves the alkylation of phenothiazine with N-methylformamide in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenothiazine core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their antipsychotic, antiemetic, and antihistaminic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems. This interaction can modulate neurotransmission, leading to its therapeutic effects in conditions like schizophrenia and nausea .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(10H-phenothiazin-10-yl)propanenitrile
- N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
- 10H-Phenothiazine-10-ethanamine
Uniqueness
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide is unique due to its specific substitution pattern on the phenothiazine core. This substitution influences its chemical reactivity and biological activity, making it distinct from other phenothiazine derivatives .
Propriétés
Numéro CAS |
23264-42-8 |
|---|---|
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-methyl-N-(3-phenothiazin-10-ylpropyl)formamide |
InChI |
InChI=1S/C17H18N2OS/c1-18(13-20)11-6-12-19-14-7-2-4-9-16(14)21-17-10-5-3-8-15(17)19/h2-5,7-10,13H,6,11-12H2,1H3 |
Clé InChI |
LINYKZIARYUXOA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


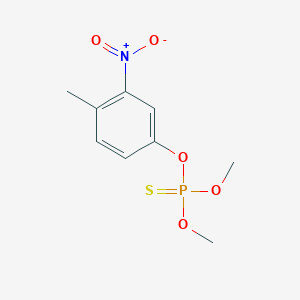
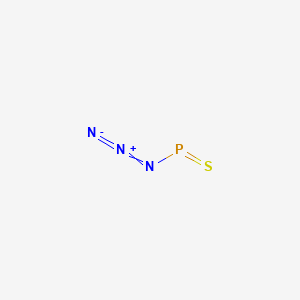

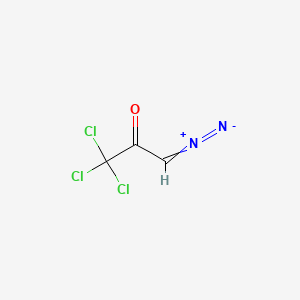

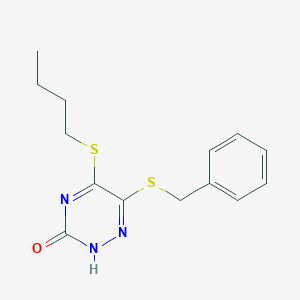
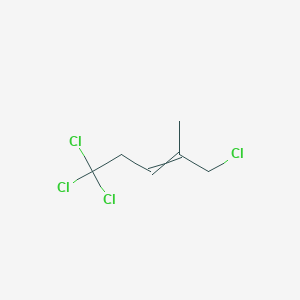
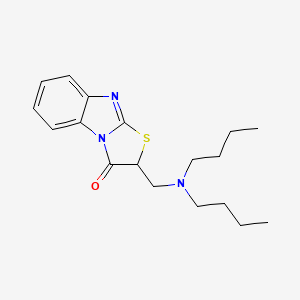
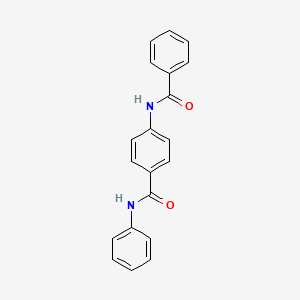
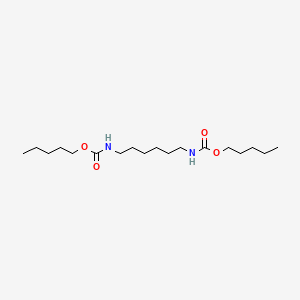
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

